

# Early Research on Vitamin U and Peptic Ulcers: A Technical Guide

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## Compound of Interest

Compound Name:	Vitamin U
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## Introduction

In the mid-20th century, before the discovery of *Helicobacter pylori* and the advent of modern acid-suppressing medications, peptic ulcer disease presented a significant clinical challenge. Standard treatments of the era, primarily consisting of bland diets, antacids, and in severe cases, surgery, offered limited efficacy.<sup>[1]</sup> It was in this context that the concept of "**Vitamin U**" emerged as a promising, albeit controversial, therapeutic agent. This technical guide provides an in-depth analysis of the early research on "**Vitamin U**," a term coined by Dr. Garnett Cheney of Stanford University School of Medicine, for the treatment of peptic ulcers.<sup>[2]</sup> "**Vitamin U**" is not a true vitamin but a derivative of the amino acid methionine, identified as S-methylmethionine (SMM).<sup>[3]</sup> This paper will detail the seminal studies, experimental protocols, quantitative outcomes, and the proposed mechanisms of action of this intriguing compound.

## Core Research of Dr. Garnett Cheney

Dr. Garnett Cheney was the primary proponent of "**Vitamin U**" therapy for peptic ulcers in the 1940s and 1950s. His research, primarily published in medical journals of the time, suggested that the administration of raw cabbage juice, a rich source of S-methylmethionine, led to remarkably rapid healing of peptic ulcers.

## Experimental Protocols

Cheney's studies, most notably his 1952 publication in California Medicine detailing the treatment of 100 patients, followed a general protocol:[1][4][5]

- Patient Selection: Initially, only patients with a clearly demonstrable ulcer crater and without complications such as recent bleeding or pyloric obstruction were included. Later, the criteria were expanded to include all patients with a confirmed diagnosis of peptic ulcer.[5]
- Treatment Regimen: Patients were administered one quart (approximately 945 mL) of fresh, raw cabbage juice daily, divided into four or five feedings.[5] A subset of patients received a dehydrated form of cabbage juice prepared by lyophilization (freeze-drying), which was then reconstituted with water.[5] The potency of this dehydrated form was reportedly assayed, though the specific methods for this assay are not detailed in available literature.
- Concomitant Therapies: Patients were placed on a diet that otherwise contained only cooked foods, as heat was believed to destroy the anti-ulcer factor.[6] The use of antacids was not part of the standard protocol but was permitted if absolutely necessary for pain relief in the initial days of treatment.[5]
- Assessment of Outcomes: The primary measures of efficacy were:
  - Symptomatic Relief: The time it took for the patient's ulcer pain to resolve without the need for symptomatic medication.
  - Ulcer Crater Healing Time: Determined through serial roentgenographic (X-ray) examinations. The specific frequency and detailed criteria for these examinations are not fully elucidated in the available abstracts.

## Quantitative Data from Cheney's 1952 Study

The following tables summarize the quantitative data presented in Dr. Cheney's 1952 study of 100 patients with peptic ulcers.

Table 1: Patient Demographics and Ulcer Location

Characteristic	Number of Patients
Total Patients	100
Duodenal Ulcer	65
Gastric Ulcer	17
Jejunal Ulcer	2
Other	16

Table 2: Ulcer Crater Healing Time

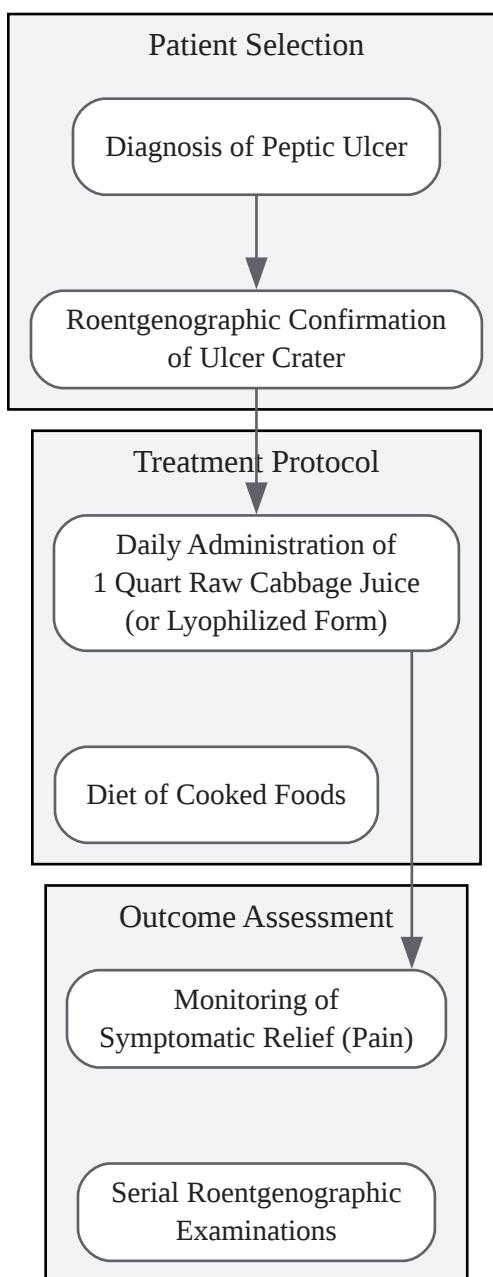
Ulcer Type	Number of Patients with Demonstrable Craters	Average Healing Time (Days)
Duodenal Ulcer	38	12.9
Gastric Ulcer	14	14.0
Jejunal Ulcer	2	10.1
Total	54	13.1

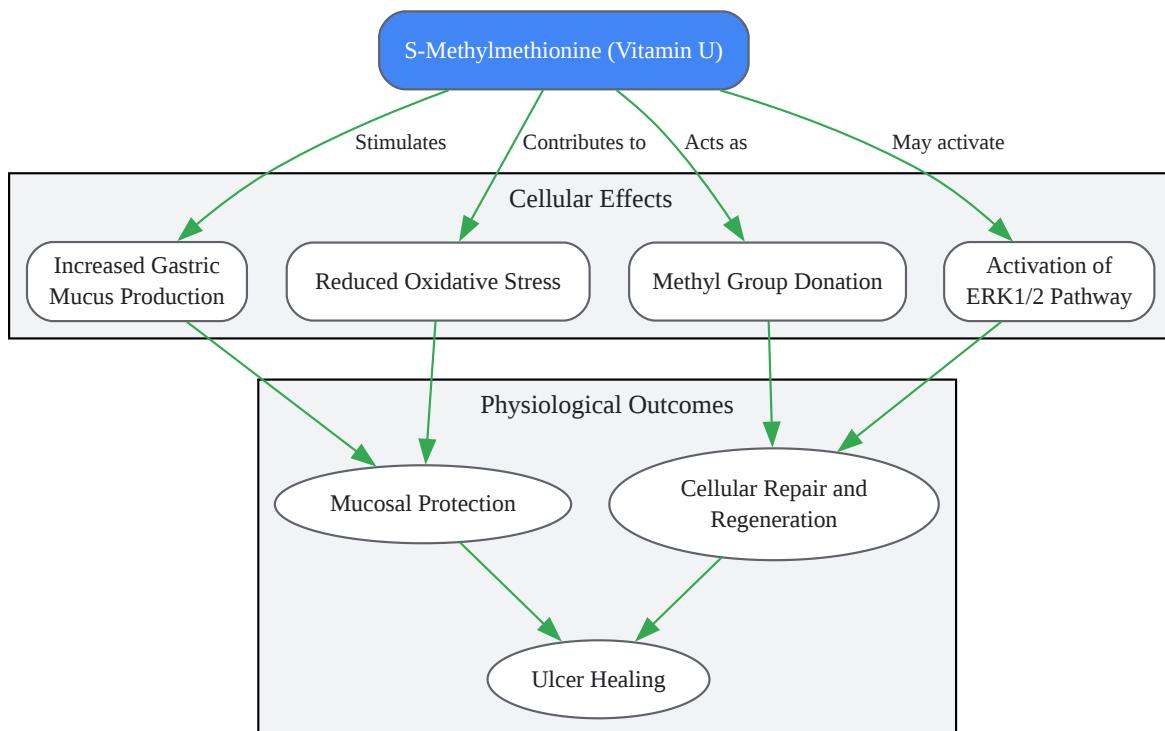
Source: Cheney, G. (1952). **Vitamin U** therapy of peptic ulcer. California Medicine, 77(4), 248–252.[\[1\]](#)[\[4\]](#)

Cheney noted that these healing times were significantly shorter than those reported in the literature for standard therapies of the time, which he cited as averaging 37 days for duodenal ulcers and 42 days for gastric ulcers.[\[2\]](#)

## Experimental Workflow

The following diagram illustrates the general workflow of Dr. Cheney's clinical studies on "Vitamin U."





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